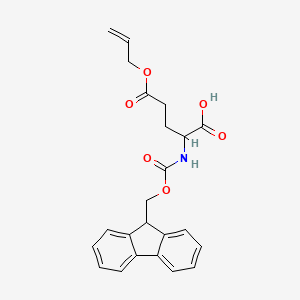

Fmoc-dl-glu(oall)-oh

Description

The exact mass of the compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid is 409.15253745 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBARFFNYOKIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366491-50-1 | |

| Record name | 5-(2-Propen-1-yl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366491-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-DL-Glu(OAll)-OH

Introduction

In the intricate field of synthetic chemistry, particularly in the design and development of novel peptides and pharmaceuticals, the choice of building blocks is paramount. N-(9-Fluorenylmethoxycarbonyl)-DL-glutamic acid γ-allyl ester, or Fmoc-DL-Glu(OAll)-OH, represents a cornerstone for advanced chemical synthesis. This molecule is a derivative of glutamic acid, a fundamental amino acid, but is strategically modified with two distinct and crucial protecting groups: the base-labile Fmoc group at the α-amine and a palladium-labile allyl ester (OAll) at the side-chain (γ-carboxyl) position.

The true power of this compound lies in its orthogonal protection scheme. The Fmoc and OAll groups can be removed selectively under completely different and non-interfering conditions. This orthogonality is not merely a matter of convenience; it is an enabling technology that unlocks the door to synthesizing complex molecular architectures such as branched peptides, cyclic peptides, and peptides modified with specific moieties for drug delivery or diagnostic purposes.[1][2] This guide provides an in-depth exploration of the chemical properties, reaction mechanisms, and field-proven applications of this versatile reagent, designed for researchers, chemists, and drug development professionals who require precision and control in their synthetic workflows.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a white crystalline powder under standard conditions.[3][4] As a racemic mixture (DL), it exhibits no optical rotation, a key distinction from its chiral L-enantiomer counterpart.

Diagram: Chemical Structure of Fmoc-L-Glu(OAll)-OH

Caption: Structure of the L-enantiomer, Fmoc-L-Glu(OAll)-OH.

Table 1: Physicochemical Properties of Fmoc-Glu(OAll)-OH

| Property | Value | Source(s) |

|---|---|---|

| Synonyms | N-Fmoc-L-glutamic acid γ-allyl ester; Fmoc-L-Glu(OAll)-OH | [3][5][6] |

| CAS Number | 366491-50-1 (for DL-form); 133464-46-7 (for L-form) | [3][4][7][8] |

| Molecular Formula | C₂₃H₂₃NO₆ | [3][5][8] |

| Molecular Weight | 409.43 g/mol | [5][8][9] |

| Appearance | White powder or crystalline powder | [3] |

| Melting Point | 122 - 136 °C | [4][10] |

| Optical Activity [α]²⁰/D | 0 (for DL-form); -16.5 to -18° (c=1% in DMF for L-form) | [3][4][8] |

| Purity (Typical) | ≥96-98% (HPLC) | [3][8] |

| Solubility | Soluble in DMF, DCM | [3][11] |

| Storage Conditions | 2 - 8 °C, sealed in a dry environment |[9][12] |

The Orthogonal Protection Strategy: A Deep Dive

The synthetic utility of this compound is defined by its two protecting groups, which can be removed with high selectivity.

The Fmoc Group (α-Amine Protection)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[13][14] It shields the α-amino group of the amino acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence.

Mechanism of Deprotection: The Fmoc group is renowned for its lability to basic conditions.[13][15] Its removal is not a simple hydrolysis but rather a β-elimination reaction. A secondary amine base, most commonly 20% piperidine in dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring.[16][17] This initiates the collapse of the carbamate, releasing the free amine, carbon dioxide, and a dibenzofulvene byproduct, which is subsequently scavenged by the piperidine to prevent side reactions.[15]

Diagram: Fmoc Deprotection Workflow

Caption: Key steps in the base-mediated Fmoc deprotection process.

Experimental Protocol: Fmoc Group Removal

-

Resin Preparation: Place the Fmoc-protected peptide-resin in a suitable reaction vessel.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully submerged (approx. 10 mL per gram of resin).[17]

-

Reaction: Agitate the mixture at room temperature. A typical two-stage deprotection involves an initial 2-minute reaction, followed by draining and a second treatment for 5-10 minutes to ensure complete removal.[17]

-

Monitoring: The completion of the reaction can be monitored by observing the presence of the UV-active dibenzofulvene-piperidine adduct in the filtrate.[15]

-

Washing: Filter the resin and wash thoroughly with DMF followed by dichloromethane (DCM) to remove all traces of piperidine and the byproducts. The resin is now ready for the next amino acid coupling step.

The Allyl (OAll) Group (γ-Carboxyl Protection)

The allyl ester is a robust protecting group, stable to the basic conditions of Fmoc removal and the acidic conditions often used for Boc-group or final resin cleavage (e.g., trifluoroacetic acid, TFA).[18][19] This orthogonality is what makes it exceptionally valuable.[1]

Mechanism of Deprotection: Allyl ester cleavage is achieved through a completely different mechanism: palladium(0)-catalyzed allylic substitution.[1] A catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group.[20] This facilitates the formation of a π-allyl-palladium complex, cleaving the ester bond. A nucleophilic scavenger, such as morpholine, N-methylaniline, or phenylsilane, is required to trap the reactive allyl cation, regenerating the Pd(0) catalyst and driving the reaction to completion.[1][2][19]

Diagram: Allyl (OAll) Deprotection Workflow

Caption: Palladium-catalyzed workflow for selective allyl ester removal.

Experimental Protocol: Allyl Group Removal

-

Resin Preparation: Swell the peptide-resin containing the Glu(OAll) residue in an anhydrous, degassed solvent like DCM or chloroform.[19]

-

Reagent Preparation: In a separate flask, prepare the deprotection cocktail. A typical mixture consists of the palladium catalyst (e.g., 0.2-0.3 equivalents based on resin substitution) and a scavenger (e.g., 15-20 equivalents of phenylsilane or N-methylmorpholine) in the reaction solvent.[2][19]

-

Reaction: Add the deprotection cocktail to the swollen resin. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst. Agitate the mixture at room temperature for 30 minutes to 2 hours.[19][20] Microwave heating to 40°C for as little as 5 minutes can also significantly accelerate the reaction.[2]

-

Monitoring: Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it via HPLC-MS.

-

Washing: Once complete, filter the resin and wash extensively with DCM, DMF, and often a chelating solution (e.g., sodium diethyldithiocarbamate) to remove all traces of palladium, followed by further solvent washes. The newly exposed side-chain carboxylic acid is now available for further modification.

Applications in Advanced Synthesis

The unique properties of this compound enable several advanced synthetic strategies that are difficult or impossible to achieve with standard amino acid building blocks.

On-Resin Side-Chain Modification

The primary application is the post-synthetic, on-resin modification of the glutamic acid side chain.[21] After the full peptide has been assembled, the OAll group can be selectively removed while the peptide remains anchored to the solid support and all other side-chain protecting groups remain intact. The free γ-carboxyl group can then be coupled to other molecules, such as:

-

Fluorescent labels or biotin tags for diagnostic assays.

-

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

-

Other peptides to create branched structures.

-

Small molecule drugs for targeted delivery.

Synthesis of Head-to-Tail and Side-Chain Cyclic Peptides

Peptide cyclization is a critical strategy in drug development to enhance metabolic stability, receptor binding affinity, and bioavailability. This compound is an ideal tool for on-resin cyclization.[22] In a common strategy, a peptide is synthesized containing both a Glu(OAll) residue and an amino acid with an amine-protected side chain (e.g., Lys(Alloc) or Lys(ivDde)).[1][2]

-

The linear peptide is fully assembled on the resin.

-

Both the OAll and the orthogonal amine protecting groups are selectively removed on-resin.

-

A standard peptide coupling reagent (e.g., HATU, HBTU) is added to induce the formation of a lactam (amide) bridge between the glutamic acid side chain and the lysine side chain.

-

The now-cyclized peptide is cleaved from the resin and globally deprotected using TFA.

Conclusion

This compound is far more than a simple protected amino acid. It is a sophisticated chemical tool that provides chemists with an exceptional degree of control over molecular design. Its robust, orthogonal protection scheme, characterized by the base-labile Fmoc group and the palladium-sensitive OAll group, empowers researchers to perform selective, on-resin modifications that are central to modern peptide chemistry and pharmaceutical development.[1][3] Mastering the properties and protocols associated with this reagent is essential for any scientist aiming to synthesize complex, high-value peptides for therapeutic, diagnostic, or materials science applications.

References

- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 2. biotage.com [biotage.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 133464-46-7 Fmoc-L-Glu(OAll)-OH AKSci V1198 [aksci.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. parchem.com [parchem.com]

- 7. 错误页 [amp.chemicalbook.com]

- 8. Fmoc-Glu(OAll)-OH = 96.0 HPLC 133464-46-7 [sigmaaldrich.com]

- 9. 133464-46-7|Fmoc-Glu(OAll)-OH|BLD Pharm [bldpharm.com]

- 10. FMOC-GLU(OALL)-OH - Protheragen [protheragen.ai]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. genscript.com [genscript.com]

- 14. benchchem.com [benchchem.com]

- 15. fiveable.me [fiveable.me]

- 16. total-synthesis.com [total-synthesis.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. peptide.com [peptide.com]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. Fmoc-Glu(OAll)-OH [cem.com]

- 22. Fmoc-Glu(Wang)-OAll PS Resin (LL) [cem.com]

An In-Depth Technical Guide to Fmoc-Protected Amino Acids for Solid-Phase Peptide Synthesis

<

Introduction: The Dawn of a Milder, Orthogonal Era in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, transformed the landscape of peptide science by immobilizing the growing peptide chain on an insoluble resin, thereby simplifying the purification process to mere filtration and washing.[] Within the realm of SPPS, the choice of protecting group strategy is paramount, dictating the efficiency, purity, and complexity of the peptides that can be synthesized.[2][3] While the classic tert-butyloxycarbonyl (Boc) strategy laid the groundwork, the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 marked a pivotal shift towards a milder and more versatile methodology.[4][5][6]

This guide provides a comprehensive exploration of the Fmoc/tBu (tert-butyl) strategy, which has become the dominant choice for SPPS in both academic and industrial settings.[4][7][8] We will delve into the chemical principles underpinning this strategy, provide detailed, field-proven protocols, and address common challenges and their solutions, offering researchers and drug development professionals a robust framework for successful peptide synthesis.

The Fmoc Protecting Group: A Chemical Deep Dive

The power of the Fmoc strategy lies in its unique chemical properties and the principle of orthogonality.

Structure and Properties

The Fmoc group is an alkali-labile carbamate that shields the α-amino group of an amino acid.[9][10] Its key feature is the fluorenyl ring system, whose electron-withdrawing nature renders the proton at the C9 position acidic.[10] This acidity is the linchpin of the Fmoc group's base-lability, allowing for its selective removal under mild basic conditions.[10] Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which is crucial for efficient coupling reactions.[]

The Principle of Orthogonality

Orthogonality is the cornerstone of modern SPPS.[11] It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, ensuring that one type can be selectively cleaved without affecting the others.[2][11][12] The Fmoc/tBu strategy exemplifies this principle perfectly:[8][12]

-

Temporary Nα-Protection: The base-labile Fmoc group.

-

"Permanent" Side-Chain Protection: Acid-labile groups, typically based on the tert-butyl (tBu) or trityl (Trt) moieties.[12]

This orthogonal scheme allows for the iterative removal of the Fmoc group at each cycle of synthesis without disturbing the acid-labile side-chain protectors, which are only removed at the final cleavage step.[4][12] This is a significant advantage over the Boc/Bzl strategy, where both protecting groups are acid-labile, differing only in the strength of the acid required for their removal.[12]

The Core Fmoc-SPPS Cycle: A Mechanistic Walkthrough

Fmoc-SPPS is a cyclical process involving four key steps for each amino acid addition.[9][12][13] The successful execution of this cycle is critical for achieving high purity and yield.

Caption: The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Step 1: Fmoc Deprotection

The cycle begins with the selective removal of the Nα-Fmoc group. This is typically achieved using a 20% solution of piperidine, a secondary amine, in DMF.[4][14] The mechanism is a base-catalyzed β-elimination (E1cB):[10][12]

-

Proton Abstraction: Piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring.

-

β-Elimination: This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine on the peptide chain.

-

Scavenging: The highly reactive DBF electrophile is trapped by excess piperidine, forming a stable adduct that is easily washed away.[4][12]

The strong UV absorbance of the dibenzofulvene-piperidine adduct can be exploited for real-time monitoring of the deprotection reaction.[4]

Caption: The base-catalyzed β-elimination mechanism of Fmoc group removal by piperidine.

Step 2 & 4: Washing

Thorough washing of the resin between the deprotection and coupling steps is critical. It serves to remove excess reagents (e.g., piperidine) and by-products (e.g., the DBF-piperidine adduct) that could interfere with the subsequent coupling reaction.[9] DMF is the most common solvent for this purpose.

Step 3: Amino Acid Activation and Coupling

To form the peptide bond, the carboxylic acid of the incoming Fmoc-protected amino acid must be activated. This converts the carboxyl group into a better leaving group, facilitating nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[15] The most common classes of coupling reagents are phosphonium/uronium salts and carbodiimides.[16]

-

Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to form a highly reactive active ester intermediate.[15][16][17] HATU is often preferred for its high efficiency, especially in sterically hindered couplings.[15][16]

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are also used, typically in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to suppress racemization and improve coupling efficiency.[15]

Key Reagents and Their Roles: A Practical Overview

The success of Fmoc-SPPS relies on a well-chosen cast of chemical characters.

| Reagent Class | Examples | Role & Rationale |

| Solid Support (Resin) | Wang, Rink Amide, 2-Chlorotrityl (2-CTC) | Insoluble anchor for the peptide chain. The choice of resin dictates the C-terminal functionality (acid or amide) and cleavage conditions.[14][18][19] Polystyrene is a common core matrix.[18][20] |

| Nα-Protecting Group | Fmoc | Temporary, base-labile protection of the N-terminus, enabling stepwise chain elongation.[8][12] |

| Side-Chain Protecting Groups | tBu, Boc, Trt, Pbf | "Permanent", acid-labile protection for reactive amino acid side chains to prevent unwanted side reactions.[7][12] |

| Coupling Reagents | HATU, HBTU, HCTU, DIC | Activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation.[15][16][21] |

| Bases | Piperidine, DIPEA, N-Methylmorpholine (NMM) | Piperidine is used for Fmoc deprotection.[22] DIPEA and NMM are non-nucleophilic bases used to activate the carboxyl group during coupling.[15][17] |

| Solvents | DMF, NMP, Dichloromethane (DCM) | Solubilize reagents and swell the resin matrix to allow for efficient diffusion and reaction.[][18] |

| Cleavage Reagents | Trifluoroacetic Acid (TFA) | Strong acid used in the final step to cleave the peptide from the resin and remove side-chain protecting groups simultaneously.[4][23] |

| Scavengers | Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) | Added to the cleavage cocktail to trap reactive cationic species generated during deprotection, preventing modification of sensitive residues like Trp, Met, and Cys.[23][24] |

Protocol Corner: Standard Operating Procedures

The following protocols represent robust, field-tested methodologies for manual Fmoc-SPPS.

Protocol for a Standard Fmoc-SPPS Coupling Cycle

(Assuming a 0.1 mmol scale synthesis on a suitable resin)

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[14]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes. Drain.

-

Add another 5 mL of 20% piperidine in DMF.

-

Agitate for 10-15 minutes. Drain.

-

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF-adduct.[14]

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and DIPEA (0.8 mmol, 8 eq) in ~3 mL of DMF.

-

Allow the activation mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 5 mL).

-

-

Repeat: Return to Step 2 for the next amino acid addition.

Protocol for Resin Cleavage and Global Deprotection

Safety Note: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE).

-

Final Fmoc Removal: Perform a final deprotection cycle (Step 2 above) to remove the N-terminal Fmoc group.[23]

-

Resin Preparation: Wash the resin with DMF (3x), followed by DCM (3x), and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard, non-malodorous cocktail suitable for most peptides is TFA/Water/TIS (95:2.5:2.5) . For peptides containing Cys(Trt) or multiple Arg residues, a stronger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[23]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation:

-

Add the TFA solution dropwise into a centrifuge tube containing a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[24]

-

-

Washing and Drying:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under vacuum.[24]

-

Troubleshooting and Mitigation of Side Reactions

Despite the robustness of Fmoc-SPPS, several side reactions can occur, compromising peptide purity and yield. Understanding their mechanisms is key to their prevention.

| Side Reaction | Description & Cause | Mitigation Strategies |

| Aspartimide Formation | Base-catalyzed intramolecular cyclization of aspartic acid residues, particularly at Asp-Gly or Asp-Ser sequences.[25][26] This can lead to racemization and the formation of α- and β-piperidide adducts.[25][27] | - Add 0.1 M HOBt or Oxyma to the piperidine deprotection solution.[25][28] - Use a weaker base like piperazine.[25][28] - Employ sterically hindered side-chain protecting groups on Asp.[25] |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide after Fmoc removal, leading to chain termination. Prevalent with Pro or Gly at position 1 or 2.[26] | - Use 2-chlorotrityl resin, whose steric bulk inhibits DKP formation.[26][29] - Couple the third amino acid immediately after deprotection of the second.[25] |

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly during the activation of Cys and His residues. | - Use carbodiimide activation (e.g., DIC/Oxyma) without a tertiary base for sensitive residues.[15] - Minimize pre-activation times. |

| Aggregation | Inter-chain hydrogen bonding of the growing peptide chains, leading to poor solvation and incomplete reactions.[26] | - Switch to a more polar solvent like NMP.[26] - Incorporate pseudoproline dipeptides to disrupt secondary structures.[16] - Perform couplings at elevated temperatures (e.g., using microwave synthesis). |

Conclusion: The Enduring Power and Future of Fmoc Chemistry

The Fmoc/tBu strategy has solidified its position as the workhorse of solid-phase peptide synthesis.[4][7] Its mild conditions, true orthogonality, and amenability to automation have enabled the routine synthesis of increasingly complex peptides for a vast array of applications, from basic research to the multi-ton production of therapeutic peptides.[4][7][8] Continuous improvements in coupling reagents, specialized amino acid derivatives, and cleavage protocols continue to expand the boundaries of what is synthetically achievable. As the demand for sophisticated peptide-based drugs and materials grows, the foundational principles of Fmoc chemistry will undoubtedly continue to be a critical enabling technology, empowering scientists to assemble the molecules that will shape the future of medicine and materials science.

References

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. bachem.com [bachem.com]

- 16. benchchem.com [benchchem.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. chempep.com [chempep.com]

- 19. researchgate.net [researchgate.net]

- 20. materials.alfachemic.com [materials.alfachemic.com]

- 21. youtube.com [youtube.com]

- 22. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. peptide.com [peptide.com]

- 27. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. biosynth.com [biosynth.com]

An In-Depth Technical Guide to Fmoc-DL-Glu(OAll)-OH in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals embarking on the synthesis of complex peptides, the choice of building blocks is paramount. Among the vast arsenal of derivatized amino acids, Fmoc-DL-Glu(OAll)-OH stands out as a uniquely versatile tool. This guide provides an in-depth exploration of its structure, function, and application, moving beyond simple protocols to explain the fundamental principles that ensure successful and innovative peptide design.

Section 1: Deconstructing the Building Block: this compound

At its core, this compound is a glutamic acid derivative engineered for strategic manipulation in Solid-Phase Peptide Synthesis (SPPS). Understanding its constituent parts is the first step to harnessing its full potential.

-

Fmoc (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group for the α-amine. Its defining characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2] This allows for the sequential addition of amino acids to build the peptide chain.[2]

-

DL-Glu: This signifies that the glutamic acid core is a racemic mixture, containing both the D- and L-enantiomers. The use of a D-amino acid can significantly impact the biological activity and proteolytic stability of the final peptide, making it a valuable component in drug discovery.[3] The decision to use a racemic mixture is deliberate and should align with the specific goals of the research, such as creating peptide libraries for screening or when the stereochemistry at that position is not critical.

-

OAll (Allyl Ester): This is the "semi-permanent" protecting group for the γ-carboxyl group on the glutamic acid side chain.[4] The key feature of the allyl group is its stability under both the basic conditions used to remove Fmoc and the strongly acidic conditions (like Trifluoroacetic Acid, TFA) used for final peptide cleavage from the resin.[1][5] It can be selectively removed under very mild, specific conditions using a palladium(0) catalyst.[4][5] This property is known as orthogonality .

The true power of this building block lies in the orthogonality between the Fmoc and Allyl protecting groups.[5][6] This dual-protection scheme allows for precise, independent control over the peptide backbone elongation and side-chain modification, opening avenues for complex peptide architectures that are otherwise difficult to achieve.[7][8]

References

A Senior Application Scientist's Guide to Orthogonal Protecting Groups in Peptide Chemistry

<

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate discipline of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. This is particularly true in the construction of complex peptides, where multiple reactive functionalities must be managed with precision. The core principle that enables this control is orthogonality . This guide provides an in-depth technical exploration of orthogonal protecting groups, their underlying chemical principles, and their practical application in both solid-phase and solution-phase peptide synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer a clear framework for designing robust protection strategies.

The Imperative of Protection: Why We Need Orthogonality

The synthesis of a peptide is a stepwise process of forming amide bonds between amino acids.[1] However, amino acids are multifunctional molecules, possessing a reactive α-amino group, a C-terminal carboxylic acid, and, in many cases, a reactive side chain.[2] Without a strategy to temporarily mask these reactive sites, peptide synthesis would be an uncontrolled polymerization, yielding a complex mixture of undesired products.[3]

Protecting groups are chemical moieties that are reversibly attached to these functional groups, rendering them inert to the reaction conditions used for peptide bond formation.[4] The concept of orthogonality takes this a step further. An orthogonal protection scheme employs multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under a specific set of chemical conditions without affecting the others.[4][5] This allows for the precise and ordered deprotection of specific sites, which is essential for:

-

Stepwise chain elongation: The α-amino group of the growing peptide chain must be deprotected at each cycle to allow for the coupling of the next amino acid.[6]

-

Side-chain modifications: For the synthesis of branched, cyclic, or otherwise modified peptides, specific side chains must be deprotected while the rest of the peptide remains protected.[7]

-

Convergent synthesis strategies: Peptide fragments can be synthesized separately and then ligated together, a process that relies on the selective deprotection of the termini of each fragment.

The success or failure of a complex peptide synthesis often hinges on the thoughtful design of the orthogonal protection strategy.[8]

The Pillars of Orthogonality: Classes of Protecting Groups

Protecting groups are categorized based on the chemical conditions required for their removal. The most common classes used in peptide synthesis are:

-

Acid-Labile Groups: Cleaved by treatment with an acid.

-

Base-Labile Groups: Cleaved by treatment with a base.

-

Photolabile Groups: Cleaved by exposure to light of a specific wavelength.

-

Enzyme-Labile Groups: Cleaved by the action of a specific enzyme.

The strategic combination of these classes forms the basis of an orthogonal protection scheme.

The Workhorses: Acid- and Base-Labile Groups

The two most widely used orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu approaches.[8]

2.1.1. The Boc/Bzl Strategy

This classic strategy utilizes the tert-Butoxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl (Bzl)-based groups for "permanent" protection of the side chains.[1]

-

α-Amino Protection (Temporary): The Boc group is removed at each step of the synthesis by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[9][10]

-

Side-Chain Protection (Permanent): Benzyl-based protecting groups are stable to the repeated TFA treatments used for Boc removal but are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[11]

While highly effective, the Boc/Bzl strategy is considered "quasi-orthogonal" because both types of protecting groups are acid-labile, relying on a significant difference in acid lability for selectivity.[11][12]

2.1.2. The Fmoc/tBu Strategy

The 9-Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy is currently the most popular approach due to its milder deprotection conditions.[6]

-

α-Amino Protection (Temporary): The Fmoc group is base-labile and is removed at each cycle by treatment with a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][9]

-

Side-Chain Protection (Permanent): The side chains are protected with acid-labile groups, most commonly based on the tert-butyl cation (e.g., tBu ethers, tBu esters, and Boc).[11] These groups are stable to the basic conditions used for Fmoc removal and are cleaved at the end of the synthesis with a strong acid like TFA.[13]

The Fmoc/tBu strategy represents a truly orthogonal system, as the conditions for removing the temporary and permanent protecting groups are fundamentally different (base vs. acid).[11]

Expanding the Toolbox: Photolabile and Enzyme-Labile Groups

For the synthesis of particularly sensitive or complex peptides, photolabile and enzyme-labile protecting groups offer an additional layer of orthogonality.

-

Photolabile Protecting Groups (PPGs): These groups are stable to both acidic and basic conditions but can be cleaved by irradiation with UV light at a specific wavelength, typically around 320-365 nm.[14][15] This allows for deprotection under neutral conditions, which can be advantageous for peptides containing acid- or base-sensitive modifications.[14] Common examples include derivatives of o-nitrobenzyl alcohol.[16]

-

Enzyme-Labile Protecting Groups: These groups are designed to be cleaved by specific enzymes under very mild conditions (e.g., aqueous buffer at neutral pH).[17] This approach offers exceptional selectivity and is particularly useful in the context of biological applications and the synthesis of peptide-drug conjugates.

Designing a Robust Orthogonal Protection Strategy

The selection of a protecting group strategy is dictated by the specific requirements of the target peptide. Key considerations include:

-

The amino acid sequence: The presence of reactive side chains will necessitate the use of permanent protecting groups.[12]

-

Desired C-terminal functionality: The choice of resin and linker in SPPS is intertwined with the overall protection strategy.

-

Planned modifications: The synthesis of cyclic, branched, or labeled peptides requires the use of auxiliary orthogonal protecting groups that can be removed without affecting the N-terminal or other side-chain protecting groups.[7][18]

Common Side-Chain Protecting Groups in Fmoc/tBu SPPS

The following table summarizes common side-chain protecting groups used in the Fmoc/tBu strategy and their cleavage conditions.

| Amino Acid | Side Chain Functional Group | Common Protecting Group(s) | Cleavage Condition |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Strong Acid (e.g., TFA) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) | Strong Acid (e.g., TFA) |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl) | Strong Acid (TFA) for Trt; Iodine for Acm; HF for tBu |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) | Strong Acid (e.g., TFA) |

| Histidine (His) | Imidazole | Trt (Trityl), Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) |

| Lysine (Lys) | Amine | Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl ether) | Strong Acid (e.g., TFA) |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl ether) | Strong Acid (e.g., TFA) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl ether) | Strong Acid (e.g., TFA) |

| Tryptophan (Trp) | Indole | Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) |

Visualizing Orthogonality: A Workflow Diagram

The following diagram illustrates the concept of orthogonal deprotection in a typical Fmoc/tBu solid-phase peptide synthesis.

Caption: Orthogonal workflow in Fmoc/tBu SPPS.

Experimental Protocols

Protocol for Fmoc Deprotection in SPPS

Objective: To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

-

Fmoc-protected peptidyl-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF.

-

DMF for washing.

-

Solid-phase synthesis vessel.

Procedure:

-

Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes.[19]

-

Drain the DMF from the synthesis vessel.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the resin slurry for a specified period (typically 5-20 minutes). The progress of the deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct.[20]

-

Drain the deprotection solution.

-

Repeat steps 3-5 for a second deprotection treatment to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.[11]

-

The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol for Final Cleavage and Global Deprotection (Fmoc/tBu Strategy)

Objective: To simultaneously cleave the synthesized peptide from the solid support and remove all acid-labile side-chain protecting groups.

Materials:

-

Fully protected peptidyl-resin (dried).

-

Cleavage cocktail: A common formulation is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient. The choice of scavengers (TIS, water, EDT, etc.) is crucial to prevent side reactions caused by the cationic species generated during deprotection.

-

Cold diethyl ether.

-

Centrifuge and centrifuge tubes.

Procedure:

-

Place the dried peptidyl-resin in a suitable reaction vessel.

-

Add the pre-chilled cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Conclusion

The principle of orthogonal protection is the cornerstone of modern peptide synthesis, enabling the construction of increasingly complex and diverse peptide molecules. A thorough understanding of the different classes of protecting groups and the chemical principles governing their selective removal is essential for any researcher in the field. The strategic and informed application of orthogonal protection schemes, such as the widely used Fmoc/tBu strategy, is critical for achieving high yields and purity in the synthesis of peptides for research, diagnostics, and therapeutic development.

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Solid-Phase Peptide Synthesis (SPPS) Service – ProteoGenix [us.proteogenix.science]

- 7. peptide.com [peptide.com]

- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. Boc Protected Compounds [pt.bzchemicals.com]

- 11. peptide.com [peptide.com]

- 12. biosynth.com [biosynth.com]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group [mdpi.com]

- 16. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 17. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. chempep.com [chempep.com]

A Technical Guide to Fmoc-Glu(OAll)-OH: A Versatile Building Block in Peptide Synthesis

This guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-glutamic acid γ-allyl ester (Fmoc-Glu(OAll)-OH), a pivotal reagent for researchers, scientists, and professionals in the field of drug development and peptide chemistry. We will delve into its chemical properties, stereoisomeric forms, and its strategic application in Solid-Phase Peptide Synthesis (SPPS), with a focus on the orthogonality of its protecting groups that enables the synthesis of complex and modified peptides.

Introduction: The Strategic Advantage of Fmoc-Glu(OAll)-OH

In the intricate world of peptide synthesis, the choice of protected amino acids is paramount to achieving the desired sequence with high fidelity and purity. Fmoc-Glu(OAll)-OH offers a unique advantage due to its orthogonal protecting group strategy. The N-α-amino group is protected by the base-labile Fmoc group, while the γ-carboxyl group of the glutamic acid side chain is protected by an allyl ester. This allyl group is stable to the basic conditions required for Fmoc removal and the acidic conditions often used for final cleavage from the resin, but it can be selectively removed under mild conditions using a palladium(0) catalyst.[1][2] This orthogonality is the cornerstone of its utility, allowing for selective deprotection and modification of the glutamic acid side chain while the peptide is still anchored to the solid support.[3][4] This capability is invaluable for the synthesis of cyclic peptides, branched peptides, and peptides conjugated to other molecules.[4]

While the L-enantiomer, Fmoc-L-Glu(OAll)-OH, is most commonly employed in the synthesis of peptides intended to mimic natural biological activity, the D-enantiomer, Fmoc-D-Glu(OAll)-OH, is a critical component in the design of therapeutic peptides with enhanced proteolytic stability.[5] The incorporation of D-amino acids can significantly increase the in-vivo half-life of a peptide drug by making it resistant to degradation by endogenous proteases.[5] A racemic mixture, Fmoc-DL-Glu(OAll)-OH, is also commercially available but is less frequently used in routine peptide synthesis where stereochemical purity is critical.[6]

Physicochemical Properties and Stereoisomers

The key to the successful application of Fmoc-Glu(OAll)-OH lies in understanding its fundamental properties. The molecular formula for all stereoisomers is C₂₃H₂₃NO₆, with a molecular weight of approximately 409.43 g/mol .[7][8]

| Property | Fmoc-L-Glu(OAll)-OH | Fmoc-D-Glu(OAll)-OH | This compound |

| CAS Number | 133464-46-7[7] | 204251-33-2[8] | 366491-50-1[6] |

| Molecular Formula | C₂₃H₂₃NO₆[7] | C₂₃H₂₃NO₆[8] | C₂₃H₂₃NO₆[6] |

| Molecular Weight | 409.43 g/mol | 409.4 g/mol [8] | 409.43 g/mol [9] |

| Appearance | White to off-white solid[7] | Data not readily available, expected to be a white solid | White to off-white solid[6] |

| Purity | Typically ≥98% (HPLC)[7] | Typically ≥97%[10] | Typically ≥99% (HPLC)[6] |

| Storage | 2-8 °C, desiccated[11] | 2-8°C, sealed in dry, keep in dark place[12] | 0-8°C[6] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Glu(OAll)-OH is in Fmoc-based SPPS. Its incorporation into a growing peptide chain follows the standard cycle of deprotection and coupling. The true power of this reagent is realized when the orthogonal nature of the allyl protecting group is exploited for on-resin modifications.

The Orthogonal Protection Scheme

The elegance of the Fmoc/Allyl protection strategy lies in the distinct chemical conditions required for their removal, ensuring that one can be cleaved without affecting the other or the acid-labile protecting groups on other amino acid side chains (e.g., Boc, tBu).

Caption: Orthogonal deprotection strategy using Fmoc-Glu(OAll)-OH.

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Fmoc-Glu(OAll)-OH and the subsequent selective deprotection of the allyl group. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid support.

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat with a fresh portion of the deprotection solution for 10 minutes.[11][13]

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.

-

Kaiser Test: Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test for free primary amines is indicated by a blue color).[13]

-

Coupling:

-

Pre-activate a solution of Fmoc-L/D-Glu(OAll)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat Cycle: Repeat steps 2-7 for the subsequent amino acids in the sequence.

This protocol describes the selective removal of the allyl ester from the glutamic acid side chain.

-

Resin Preparation: After completion of the peptide sequence, ensure the N-terminal amino group is protected with the Fmoc group. Wash the resin with dichloromethane (DCM) (3-5 times) and then swell in DCM for 30 minutes.

-

Deprotection Cocktail Preparation: Prepare a deprotection cocktail consisting of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-0.5 equivalents relative to the resin substitution), and a scavenger, such as phenylsilane (PhSiH₃) (20-40 equivalents), in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).[7][14] The scavenger is crucial to trap the cleaved allyl group and prevent side reactions.

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.

-

Washing: Wash the resin extensively with DCM (5-6 times), followed by DMF (3-5 times), and finally DCM (3-5 times) to remove all traces of the palladium catalyst and scavenger.

-

Verification: Cleave a small amount of the peptide from the resin and analyze by HPLC and mass spectrometry to confirm the complete removal of the allyl group.

-

Further Modification: The now-free γ-carboxyl group is available for on-resin modification, such as lactam bridge formation for cyclization or conjugation to another molecule.

Caption: Workflow for SPPS using Fmoc-Glu(OAll)-OH and subsequent on-resin modification.

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Deprotection Reagents:

-

Fmoc Deprotection: Piperidine is the base of choice for Fmoc removal due to its optimal pKa, which allows for efficient deprotection without causing significant side reactions.[13] The use of a secondary amine is crucial as it forms a stable adduct with the liberated dibenzofulvene, preventing its reaction with the newly deprotected N-terminal amine.[13]

-

Allyl Deprotection: Palladium(0) catalysts, particularly Pd(PPh₃)₄, are highly effective for the cleavage of allyl esters under mild, neutral conditions.[1] The choice of scavenger is critical; phenylsilane is often preferred due to its efficiency and the formation of volatile byproducts that are easily removed.

Self-Validating Systems:

-

Kaiser Test: The routine use of the Kaiser test after each deprotection step provides immediate feedback on the completeness of the reaction, ensuring that the subsequent coupling reaction proceeds efficiently.[13]

-

In-Process Monitoring: For critical syntheses, cleaving a small sample of the resin-bound peptide after key steps (e.g., allyl deprotection) for analysis by HPLC and mass spectrometry provides a robust validation of the synthetic progress.

Conclusion

Fmoc-Glu(OAll)-OH, in its L-, D-, and DL-forms, represents a powerful and versatile tool in the arsenal of the peptide chemist. Its key feature, the orthogonal allyl protecting group, opens up a vast landscape of possibilities for the synthesis of complex and modified peptides with significant therapeutic and research potential. A thorough understanding of its properties and the rationale behind the associated experimental protocols, as outlined in this guide, is essential for its successful implementation in the laboratory.

References

- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 2. biosynth.com [biosynth.com]

- 3. Fmoc-Glu(OAll)-OH [cem.com]

- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 9. 错误页 [amp.chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-dl-Glu(OAll)-OH

Introduction: The Strategic Importance of Fmoc-dl-Glu(OAll)-OH in Advanced Peptide Synthesis

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-dl-glutamic acid γ-allyl ester, is a pivotal building block for researchers and drug development professionals engaged in the chemical synthesis of complex peptides. Its utility lies in the orthogonal protection strategy it affords. The base-labile Fmoc group provides temporary protection of the α-amino group, while the allyl ester, cleavable under specific palladium-catalyzed conditions, protects the γ-carboxyl group of the glutamic acid side chain[1]. This dual protection scheme allows for selective deprotection and modification, enabling the synthesis of peptides with intricate architectures, such as cyclic peptides and branched structures, which are often explored for enhanced biological activity and stability.

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, grounded in empirical data and field-proven insights. Understanding these core physicochemical properties is paramount for optimizing reaction conditions, ensuring the integrity of the starting material, and ultimately, the successful synthesis of the target peptide.

Solubility Profile: A Key Parameter for Homogeneous Reaction Kinetics

The solubility of this compound is a critical factor in solution-phase peptide coupling reactions and for its efficient use in solid-phase peptide synthesis (SPPS). Adequate solubility ensures homogeneous reaction conditions, leading to predictable and efficient coupling kinetics. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally imparts good solubility in a range of polar aprotic organic solvents.

While specific quantitative solubility data for this compound is not extensively published, data from closely related analogs and supplier information provide a strong predictive framework. A recent study on Fmoc-L-glutamic acid, a molecule with a very similar structure, provides valuable insights into its solubility across various common solvents[2]. Furthermore, a key supplier indicates high solubility for Fmoc-Glu(OAll)-OH in Dimethyl Sulfoxide (DMSO)[3].

Table 1: Quantitative and Qualitative Solubility of Fmoc-Glu Derivatives in Common Organic Solvents

| Solvent | Solvent Type | Solubility of Fmoc-L-Glutamic Acid (mol fraction, x) at 298.15 K[2] | Qualitative Solubility of this compound | Rationale and Field Insights |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | Highly Soluble (~100 mg/mL)[3] | Excellent solvent for dissolving Fmoc-amino acids due to its high polarity and hydrogen bond accepting capabilities. Often used for preparing stock solutions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | - | Highly Soluble | The most common solvent in SPPS, known for its excellent resin-swelling properties and ability to dissolve Fmoc-amino acids. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | - | Highly Soluble | An alternative to DMF with similar solvating properties, sometimes preferred for its higher boiling point and ability to disrupt peptide aggregation. |

| Methanol | Polar Protic | 0.00165 | Moderately Soluble | The polar, protic nature allows for some interaction, but solubility is generally lower than in polar aprotic solvents. |

| Ethanol | Polar Protic | 0.00098 | Moderately Soluble | Similar to methanol, with solubility decreasing as the alkyl chain length of the alcohol increases. |

| Acetonitrile (ACN) | Polar Aprotic | 0.00057 | Sparingly Soluble | While polar, its ability to solvate large, complex molecules like Fmoc-amino acids is limited compared to DMF or DMSO. |

| Dichloromethane (DCM) | Nonpolar | - | Sparingly to Moderately Soluble | Often used for washing steps in SPPS. Its lower polarity results in reduced solubility for polar Fmoc-amino acids. |

| Tetrahydrofuran (THF) | Polar Aprotic | - | Sparingly Soluble | Lower solvating power for Fmoc-amino acids compared to more polar aprotic solvents. |

Note: The quantitative data for Fmoc-L-glutamic acid is provided as a close structural analog to guide solvent selection. Actual solubility of this compound may vary and should be experimentally determined for critical applications.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

For applications requiring precise solubility data, the shake-flask method is the gold standard. This protocol provides a reliable framework for its determination.

Materials:

-

This compound

-

Selected analytical-grade solvents

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Stability Profile: Understanding and Mitigating Degradation Pathways

The stability of this compound is governed by the lability of its two key protecting groups: the Fmoc group and the allyl ester. Understanding the conditions that can lead to their cleavage is crucial for preventing degradation during storage and synthesis.

Degradation of the Fmoc Group

The Fmoc group is notoriously base-labile and can also be cleaved under thermal stress.

-

Base-Mediated Cleavage: The primary degradation pathway for the Fmoc group is β-elimination initiated by a base. This is the intended mechanism for its removal during SPPS, typically using a 20% solution of piperidine in DMF. However, exposure to even milder basic conditions or amines can lead to premature deprotection.

-

Thermal Cleavage: Studies have shown that the Fmoc group can be cleaved at elevated temperatures, particularly in solvents like DMSO. For instance, significant cleavage has been observed at 120 °C in DMSO[4]. This is an important consideration when preparing stock solutions that may require heating for complete dissolution.

Degradation of the Allyl Ester Group

The allyl ester is generally more robust than the Fmoc group but is susceptible to specific chemical conditions.

-

Palladium-Catalyzed Cleavage: The intended method for removing the allyl ester is through palladium(0)-catalyzed allylic substitution in the presence of a nucleophilic scavenger. This provides the orthogonality required in complex peptide synthesis[1].

-

Hydrolytic Stability: Esters can undergo hydrolysis under both acidic and basic conditions. While the allyl ester is generally stable to the mildly basic conditions of Fmoc deprotection and the acidic conditions of resin cleavage (e.g., with TFA), prolonged exposure to strong acids or bases can lead to its hydrolysis, yielding the free carboxylic acid.

The diagram below illustrates the primary degradation pathways for this compound.

Caption: Degradation pathways of this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

High-purity solvents (e.g., water, acetonitrile, methanol)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the chosen stress media at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for a defined period.

-

Neutral Hydrolysis: Incubate the sample in purified water at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to monitor the decrease in the parent compound and the formation of degradation products.

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Quality Control

A robust analytical method is essential for assessing the purity of this compound and for monitoring its stability. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol for HPLC Purity Assessment

This protocol provides a general method for determining the chemical purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 265 nm (for the Fmoc group).

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

-

Injection: Inject a suitable volume (e.g., 10 µL) onto the HPLC system.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

Best Practices for Handling and Storage

To ensure the long-term integrity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store the solid material in a tightly sealed container at 2-8 °C, protected from light and moisture. For long-term storage, -20 °C is preferable.

-

Handling: Before opening, allow the container to warm to room temperature to prevent moisture condensation. Handle the solid in a well-ventilated area or fume hood.

-

Solution Preparation: Prepare solutions fresh for use whenever possible. If storage of solutions is necessary, store them in tightly sealed vials at -20 °C or below. Avoid repeated freeze-thaw cycles. Use high-purity, amine-free solvents for preparing solutions to prevent premature Fmoc deprotection.

Conclusion

This compound is a valuable reagent in peptide chemistry, offering strategic advantages for the synthesis of complex peptides. A thorough understanding of its solubility and stability is not merely academic but a practical necessity for achieving high-yield, high-purity synthetic outcomes. By employing the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can effectively manage this reagent, mitigate potential degradation, and optimize its performance in their synthetic endeavors.

References

An In-Depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Introduction

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a cornerstone technology.[1] Its robustness, efficiency, and amenability to automation have solidified its position as the predominant method for chemically synthesizing peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics.[1][2] This in-depth technical guide elucidates the core principles of Fmoc SPPS, offering a detailed examination of the fundamental chemistry, validated experimental protocols, and critical considerations for achieving successful and high-purity peptide synthesis.

The elegance of SPPS lies in anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin.[1][3] This foundational principle allows the entire synthesis to be conducted within a single reaction vessel. Reagents and soluble byproducts are easily removed by simple filtration and washing, while the growing peptide chain remains securely attached to the solid support.[1][3] This paradigm dramatically simplifies the purification of intermediates, which was a significant bottleneck in traditional solution-phase synthesis, and enables the use of excess reagents to drive reactions to completion, maximizing yield at each step.[3][4]

The Core Principles of Fmoc Chemistry

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain.[4] Each cycle consists of three primary steps: deprotection, activation/coupling, and washing. The success of the entire synthesis hinges on the near-quantitative completion of each of these steps.

The Fmoc Protecting Group: A Key Player

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of an amino acid.[2][4] Its chemical stability under a variety of reaction conditions, coupled with its specific and gentle removal under basic conditions, makes it ideal for SPPS.[4]

Mechanism of Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5] The mechanism proceeds via a β-elimination reaction.[2][6] The basic piperidine abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide.[2][7][8] The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct that is washed away.[2][6][8]

Caption: Mechanism of Fmoc deprotection by piperidine.

Orthogonality: The Foundation of Selectivity

A critical concept in Fmoc SPPS is orthogonality. This refers to the use of protecting groups that can be removed under different chemical conditions. In the standard Fmoc/tBu (tert-butyl) strategy, the temporary Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups and the resin linker are acid-labile.[2] This orthogonality ensures that the side-chain protecting groups remain intact during the repetitive cycles of Fmoc deprotection, preventing unwanted side reactions.[2]

The Fmoc SPPS Cyclical Workflow

The synthesis of a peptide is an iterative process, with each cycle adding one amino acid to the growing chain. A typical cycle can be broken down into the following key stages:

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[1][4][9]

-

Wang Resin: Used for peptides with a C-terminal carboxylic acid.[1][4][9]

-

Rink Amide Resin: Employed to generate peptides with a C-terminal amide.[1][4][9]

-

2-Chlorotrityl Chloride Resin: A highly acid-labile resin suitable for producing fully protected peptide fragments and peptides with a C-terminal carboxylic acid.[9]

Before synthesis, the resin must be swelled in an appropriate solvent, typically DMF or dichloromethane (DCM), for 30-60 minutes.[1][4] This allows the solvent to permeate the polymer matrix, making the reactive sites accessible.[4]

First Amino Acid Loading

The first Fmoc-protected amino acid is covalently attached to the resin. The specific protocol varies depending on the resin type. For Wang resin, a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) is often used in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).[4]

The Iterative Synthesis Cycle

Once the first amino acid is loaded, the cyclical process of chain elongation begins.

a. Fmoc Deprotection

The Nα-Fmoc group of the resin-bound amino acid is removed to expose the free amine for the next coupling reaction.

Protocol: Fmoc Deprotection

-

Wash the peptide-resin with DMF (3 x).

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete deprotection.[10]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10][11]

b. Amino Acid Activation and Coupling

The carboxylic acid group of the incoming Fmoc-protected amino acid must be activated to facilitate the formation of the peptide bond with the free amine of the growing peptide chain.[1][12] A variety of coupling reagents are available, each with distinct advantages.

| Coupling Reagent Class | Examples | Activation Mechanism | Key Features |

| Carbodiimides | DIC, DCC | Formation of an O-acylisourea intermediate. | Cost-effective; often used with additives like HOBt or OxymaPure to suppress racemization.[13] |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Formation of an activated ester (e.g., OBt or OAt ester). | Highly efficient and fast-acting, minimizing side reactions.[10][14][15] HATU is particularly effective for sterically hindered amino acids.[10] |

| Phosphonium Salts | PyBOP, PyAOP | Formation of a phosphonium-activated ester. | Very reactive and suitable for difficult couplings.[10][13] |

Protocol: Amino Acid Coupling using HATU

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-5 equivalents) in DMF.[1][10]

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to facilitate activation.[1][10]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[10]

-

After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF.

Caption: The cyclical workflow of Fmoc-based SPPS.

Monitoring the Synthesis

Ensuring the completion of both the deprotection and coupling steps is crucial for the synthesis of high-purity peptides.[5] Several methods can be employed:

-

UV-Vis Monitoring: The Fmoc group has a strong UV absorbance, which can be used to monitor the deprotection step in real-time on automated synthesizers.[2][16] The release of the dibenzofulvene-piperidine adduct into the solution results in a detectable UV signal.

-

Qualitative Color Tests: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin after deprotection and their absence after a successful coupling reaction.

Side-Chain Protection: A Critical Consideration

Amino acids with reactive side-chain functionalities (e.g., amine, carboxylic acid, hydroxyl, thiol) must be protected to prevent unwanted side reactions during peptide synthesis.[2] In the Fmoc/tBu strategy, these protecting groups are stable to the basic conditions of Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[2]

Common Side-Chain Protecting Groups in Fmoc SPPS:

| Amino Acid | Side-Chain Functionality | Common Protecting Group |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)[17][18] |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (O-tert-butyl)[17] |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl)[17][18][19] |

| Histidine (His) | Imidazole | Trt (Trityl)[17][19] |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl)[18] |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl)[20] |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl)[18] |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl)[18][19] |

Cleavage from the Resin and Final Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[2]

Cleavage Cocktails: The cleavage mixture, often referred to as a "cocktail," usually contains TFA along with a variety of scavengers. These scavengers are crucial for quenching the reactive cationic species (e.g., tert-butyl cations) that are generated during the deprotection of the side-chain protecting groups. These reactive species can otherwise lead to unwanted modifications of sensitive amino acid residues like tryptophan, methionine, and cysteine.

Common Cleavage Cocktails:

| Reagent | Composition | Target Residues |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)[21] | A robust cocktail for peptides containing multiple sensitive residues. |

| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Commonly used for peptides containing arginine. |

| TFA/TIS/H₂O | TFA/triisopropylsilane/water (95:2.5:2.5)[21] | A general-purpose cocktail for peptides without highly sensitive residues. |